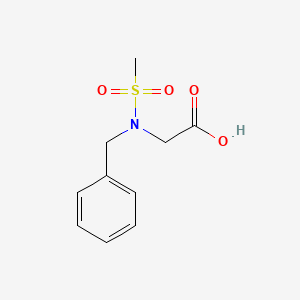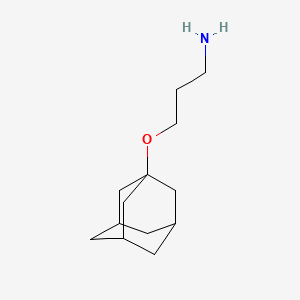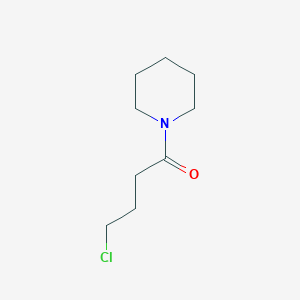
4-吡啶乙酰胺
描述
4-Pyridineacetamide, also known as 4-PAA, is an organic compound consisting of a pyridine ring with an acetamide group attached. It is a white solid that is soluble in organic solvents. 4-PAA is used in various scientific research applications, including as a catalyst in organic synthesis, as a corrosion inhibitor, and as a reagent for the synthesis of other organic compounds. It is also used as an inhibitor of enzymes, such as acetylcholinesterase, and as a component of some pharmaceuticals.
科学研究应用
功能化吡啶的合成
- Beccalli、Contini和Trimarco(2002)的研究开发了一种新的合成方法,用于从吡喃-2-酮N-功能化胺基脲开始合成2-吡啶乙酰胺。该方法涉及对吡喃-2-酮核的亲核攻击和热重排,产生2-吡啶乙酰胺衍生物。这种合成技术对于制备各种含吡啶化合物可能很重要 (Beccalli, Contini, & Trimarco, 2002)。
氢键组装
- Oertel等人(2005年)研究了八面体W6S8团簇与一系列基于吡啶的配体(包括4-吡啶乙酰胺)的配体交换反应。该研究旨在制备以氢键阵列结晶的化合物,从而形成来自W6S8团簇的独特氢键网络。这对于开发具有特定晶体结构的新材料具有重要意义 (Oertel et al., 2005)。
分子结构和构象研究
- Bandoli、Grassi、Nicolini和Pappalardo(1985)研究了4-羟基-2-氧代-1-吡咯啉乙酰胺的固态结构和构象。他们使用X射线分析和理论量子力学计算来理解分子构象,这对于理解此类化合物的药理作用至关重要 (Bandoli, Grassi, Nicolini, & Pappalardo, 1985)。
在生理研究中的应用
- Grossmann(1990)讨论了植物生长抑制剂的用途,包括来自4-吡啶结构的化合物,在生理研究中的应用。这些化合物作为特定细胞色素P-450依赖单加氧酶的抑制剂,为与植物激素和甾醇相关的萜类代谢调节提供了宝贵的见解 (Grossmann, 1990)。
抗炎活性
- Pierce、Ariyan和Ovenden(1982)研究了从N-烷基和N-芳基乙酰乙酰胺合成4-吡啶酮,并研究了它们作为非酸性、非类固醇抗炎药物的潜力。这项研究为吡啶衍生物在治疗炎症中的治疗应用提供了见解 (Pierce, Ariyan, & Ovenden, 1982)。
神经化学研究
- Segovia、Porras和Mora(1997)探讨了4-氨基吡啶对自由移动大鼠纹状体神经递质外细胞浓度的影响。这项研究有助于理解神经化学过程以及吡啶衍生物的潜在治疗应用 (Segovia, Porras, & Mora, 1997)。
安全和危害
作用机制
Target of Action
4-Pyridineacetamide, also known as Piracetam, is a pyridine-based ligand . It is primarily involved in the synthesis of W6S8 clusters
Mode of Action
The mode of action of 4-Pyridineacetamide is complex and multifaceted. It is known to interact with its targets, leading to various changes in cellular function. For instance, it has been reported to improve membrane stability, allowing the membrane and transmembrane proteins to maintain and recover their three-dimensional structure for normal function .
Biochemical Pathways
4-Pyridineacetamide is involved in several biochemical pathways. It is a part of the synthesis of W6S8 clusters . .
Pharmacokinetics
It is generally understood that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known to interact with various cellular components and processes, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Pyridineacetamide. Factors such as temperature, pH, and the presence of other molecules can affect how 4-Pyridineacetamide interacts with its targets and its overall effectiveness .
生化分析
Biochemical Properties
4-Pyridineacetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . These interactions can influence various biochemical pathways and cellular processes.
Cellular Effects
4-Pyridineacetamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation in certain cell types . This modulation can lead to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of 4-Pyridineacetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit specific enzymes, such as phosphodiesterase, which in turn affects the levels of secondary messengers like cAMP and cGMP . These changes can alter various cellular processes, including signal transduction and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pyridineacetamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Pyridineacetamide remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular responses and functions.
Dosage Effects in Animal Models
The effects of 4-Pyridineacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular responses. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Pyridineacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to influence pyrimidine metabolism, which is essential for DNA and RNA synthesis . These interactions can affect metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, 4-Pyridineacetamide is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Pyridineacetamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEALAJQPOVKTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280735 | |
| Record name | 4-Pyridineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39640-62-5 | |
| Record name | 4-Pyridineacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Pyridineacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EYX93AAS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-pyridineacetamide interact with W6S8 clusters to form a hydrogen-bonded network?
A1: 4-pyridineacetamide acts as a bridging ligand, coordinating to the W6S8 cluster through the nitrogen atom of the pyridine ring. [] The acetamide group (-C(O)NH2) on the ligand plays a crucial role in forming the hydrogen-bonded network. The amide hydrogen atoms act as hydrogen-bond donors, interacting with the oxygen atoms of acetamide groups on neighboring clusters or with free 4-pyridineacetamide molecules present in the crystal lattice. This results in a three-dimensional hydrogen-bonded network. [] This is noteworthy as it represents the first example of a hydrogen-bonded network formed from W6S8 clusters. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)







![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)
![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)


